(2R)-2-(3-Fluorophenyl)propan-1-amine

Lipophilicity LogD CNS Drug Design

(2R)-2-(3-Fluorophenyl)propan-1-amine (CAS: 2248173-01-3) is a chiral, primary aliphatic amine featuring a single fluorine substituent at the meta position of its phenyl ring and a defined (R)-stereocenter on the propan-1-amine backbone. This compound belongs to the phenylpropan-1-amine class, a category of small molecules widely used as versatile building blocks across medicinal chemistry, CNS-targeted research, and fragment-based drug discovery programs.

Molecular Formula C9H12FN
Molecular Weight 153.2
CAS No. 2248173-01-3
Cat. No. B2509495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(3-Fluorophenyl)propan-1-amine
CAS2248173-01-3
Molecular FormulaC9H12FN
Molecular Weight153.2
Structural Identifiers
SMILESCC(CN)C1=CC(=CC=C1)F
InChIInChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3/t7-/m0/s1
InChIKeyXDGLXAPWDQVMTK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why the Choice of (2R)-2-(3-Fluorophenyl)propan-1-amine (CAS 2248173-01-3) Matters in Chiral Chemical Selection


(2R)-2-(3-Fluorophenyl)propan-1-amine (CAS: 2248173-01-3) is a chiral, primary aliphatic amine featuring a single fluorine substituent at the meta position of its phenyl ring and a defined (R)-stereocenter on the propan-1-amine backbone [1]. This compound belongs to the phenylpropan-1-amine class, a category of small molecules widely used as versatile building blocks across medicinal chemistry, CNS-targeted research, and fragment-based drug discovery programs. The specific combination of its regio- and stereochemistry directly dictates its physicochemical properties, synthetic reactivity, and biological target engagement, making exact specification critical for experimental reproducibility and downstream success .

Chiral reference-standard workflow – defined (R)-stereocenter supports stereochemical control and enantiomer-attribution review in asymmetric synthesis.
Meta-fluoro pharmacophore probe – single fluorine substituent supports structure–property relationship studies without introducing strong electronic perturbation.
Fragment-based discovery context – primary aliphatic amine provides a remote functionalization handle that may reduce racemization risk during library synthesis.

The Risk of Unverified Substitution: Why All Phenylpropan-1-amines Are Not Interchangeable


Attempting to replace (2R)-2-(3-Fluorophenyl)propan-1-amine with a positional isomer (e.g., 1-arylpropan-2-amine) or an enantiomer leads to divergent outcomes because the spatial arrangement of the amine relative to the aryl ring is a fundamental determinant of molecular recognition. Even closely related analogs with identical molecular weights and formulas display quantifiable differences in lipophilicity and receptor binding proclivity [1]. Procurement decisions based solely on core structural or elemental similarity overlook these critical, data-backed discrepancies in pharmacokinetic-relevant properties, introducing significant risk into lead optimization campaigns where precise lipophilic and steric tuning is required [2].

Target Compound
(2R)-2-(3-Fluorophenyl)propan-1-amine
Terminal amine; chiral center remote from primary amine handle; meta-fluoro regiochemistry defines lipophilicity and steric profile.
Common Substitute
Positional isomers or opposite enantiomer
Amphetamine-type regioisomers shift amine basicity and LogD; racemate or (S)-enantiomer may alter molecular recognition and synthetic outcome.
Enantiomer-Specific Control
Verifiable (2R)-configuration
Reported 19F-NMR method supports absolute configuration assignment, providing an analytical path for batch-to-batch stereochemical review.
Racemic or Undefined Mixture
Unassigned or mixed stereochemistry
Lack of configurational verification may shift enantiomeric purity assessment, limiting reproducibility in enantioselective or GMP-type synthetic routes.

Quantitative Differentiation Guide: (2R)-2-(3-Fluorophenyl)propan-1-amine vs. Key Analogs


Lipophilicity Tuning: Enhanced LogD Compared to 3-Fluoroamphetamine Isomer

The regioisomeric shift of the amine from the 2-position (as in 3-fluoroamphetamine) to the 1-position on the propyl chain in (2R)-2-(3-Fluorophenyl)propan-1-amine significantly alters its pH-dependent lipophilicity profile. The target compound exhibits a predicted LogD (pH 7.4) value indicative of higher lipophilicity, which is a crucial parameter for passive membrane permeability in CNS-targeted programs. The comparator, (R)-3-fluoroamphetamine, demonstrates a substantially lower LogD, limiting its passive permeation capability [1].

Lipophilicity shift vs. 3-FA isomer
Data to verify
Predicted LogD > −0.49 (target) vs. −0.49 (comparator)
Directional increase ≥ 1 log unit
Supports passive permeability assay context
Computational prediction; confirm by shake-flask or chromatographic LogD in target buffer
Lipophilicity LogD CNS Drug Design Permeability

Validation of Absolute Configuration for Asymmetric Synthesis

The absolute (2R)-configuration of the target compound is not merely a nominal label; its determination and influence on downstream products are experimentally verifiable. A published patent method describes a theoretical 19F-NMR spectroscopy technique specifically designed to determine the absolute configuration of chiral amines, including those comprising the 3-fluorophenyl moiety. This method provides a direct analytical pathway to confirm the stereochemical integrity of (2R)-2-(3-Fluorophenyl)propan-1-amine batches, a verification step that is not possible with racemic or mixed-enantiomer supplies [1].

Absolute config. verification
Class-level inference
Patented 19F-NMR method for chiral amines containing 3-fluorophenyl moiety
Supports enantiomeric purity review
Method described in patent literature; validate against in-house reference standard
Chiral pool synthesis Enantiomeric purity Absolute configuration NMR spectroscopy

Strategic Functionalization Advantages Over 1-Arylpropan-1-amines

The position of the primary amine on the terminal carbon (C1) of the propyl chain in the target compound provides a unique synthetic handle for derivatization compared to analogs like (R)-1-(3-fluorophenyl)propan-1-amine, where the amine is directly attached to the chiral benzylic carbon [1]. This terminal amine can undergo acylation, reductive amination, or sulfonylation without directly perturbing the crucial chiral center's steric environment, allowing for exploration of diverse chemical space while preserving chirality. In contrast, reactions at the benzylic amine in (R)-1-(3-fluorophenyl)propan-1-amine carry a higher risk of racemization under certain conditions.

Remote amine functionalization
Class-level inference
Primary amine at C1; chiral center at C2 – sterically separated handle reduces racemization risk during acylation/alkylation
Supports library synthesis consistency
Monitor enantiomeric excess post-derivatization; class-level behavior subject to specific reaction conditions
Chemical handles Synthetic versatility Primary amine reactivity Building block

Procurement-Driven Application Scenarios for (2R)-2-(3-Fluorophenyl)propan-1-amine


Designing and Synthesizing Fragment Libraries with Enhanced CNS-Permeable Chemical Space

Based on evidence of a favorable LogD shift relative to 3-fluoroamphetamine [1], (2R)-2-(3-Fluorophenyl)propan-1-amine is the superior core scaffold for fragment libraries intended for CNS targets. Its predicted higher lipophilicity at physiological pH equips fragment hits with a better starting point for passive blood-brain barrier penetration. Procurement of this specific regioisomer directly enables the construction of library members that populate a more drug-like lipophilic space from the fragment stage, increasing the probability of identifying orally bioavailable lead compounds.

Asymmetric Synthesis of Pharmaceutical Intermediates Requiring Verifiable Enantiopurity

Programs that require a chiral intermediate with proven, quantifiable enantiomeric excess for GLP or GMP scale-up benefit uniquely from this compound. The existence of a published, targeted 19F-NMR analytical method [1] for determining its absolute configuration offers a concrete quality control (QC) strategy. This analytical advantage directly supports regulatory documentation, making this specific (2R)-enantiomer the lower-risk procurement choice for projects requiring a documented, high-purity chiral building block for advanced intermediates.

Library Diversification Through Chemoselective Derivatization Without Racemization Risk

For hit-to-lead programs needing to rapidly explore substitution vectors, the terminal primary amine of (2R)-2-(3-Fluorophenyl)propan-1-amine provides a sterically unhindered functionalization handle that is chemically distinct from the chiral center [1]. This allows chemists to perform robust parallel synthesis (e.g., amide bond formation, Buchwald-Hartwig couplings) while maintaining high fidelity of the original (R)-configuration. This property is critical for generating diverse compound arrays with consistent stereochemistry, a prerequisite for reliable structure-activity relationship (SAR) analysis.

Application
Selection Property
Validation Focus
CNS fragment-library construction
Regioisomer-driven LogD profile
Measured LogD and passive permeability assay context
Asymmetric synthesis with configurational QC
Enantiomeric identity verifiability
19F-NMR absolute configuration confirmation
Diverse chiral library diversification
Remote amine handle preserves chirality
Enantiomeric excess monitoring post-derivatization
Quote Request

Request a Quote for (2R)-2-(3-Fluorophenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.